Di-Fmoc-alpha-methyl-DL-ornithine
Vue d'ensemble
Description
Di-Fmoc-alpha-methyl-DL-ornithine is a synthetic compound used primarily in proteomics research. It is characterized by its molecular formula C36H34N2O6 and a molecular weight of 590.66 g/mol . This compound is a derivative of ornithine, an amino acid, and is protected by two fluorenylmethyloxycarbonyl (Fmoc) groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-Fmoc-alpha-methyl-DL-ornithine typically involves the protection of the amino group of alpha-methyl-DL-ornithine with Fmoc groups. The Fmoc group is a base-labile protecting group commonly used in peptide synthesis. The protection is achieved by reacting alpha-methyl-DL-ornithine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.
Analyse Des Réactions Chimiques
Types of Reactions
Di-Fmoc-alpha-methyl-DL-ornithine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc groups can be removed using a base such as piperidine, which is commonly used in solid-phase peptide synthesis (SPPS).
Substitution Reactions: The amino group of the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine is the most common reagent used for the removal of Fmoc groups.
Substitution: Various nucleophiles can be used to modify the amino group, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include the deprotected alpha-methyl-DL-ornithine and its various substituted derivatives, depending on the nucleophiles used in the reactions.
Applications De Recherche Scientifique
Di-Fmoc-alpha-methyl-DL-ornithine has several applications in scientific research, including:
Proteomics Research: It is used as a building block in the synthesis of peptides and proteins.
Biological Studies: The compound is used to study the role of ornithine derivatives in biological systems.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialized peptides for various industrial applications.
Mécanisme D'action
The mechanism of action of Di-Fmoc-alpha-methyl-DL-ornithine involves the protection of the amino group by the Fmoc groups. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective modification of other functional groups. The Fmoc groups can be removed under basic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Di-Fmoc-alpha-methyl-DL-ornithine can be compared with other Fmoc-protected amino acids, such as:
- Di-Fmoc-alpha-methyl-DL-lysine
- Di-Fmoc-alpha-methyl-DL-arginine
- Di-Fmoc-alpha-methyl-DL-histidine
These compounds share similar protective groups and are used in peptide synthesis. this compound is unique due to its specific structure and the presence of the alpha-methyl group, which can influence its reactivity and the properties of the resulting peptides .
Activité Biologique
Di-Fmoc-alpha-methyl-DL-ornithine is a synthetic analogue of the amino acid ornithine, known for its significant biological activities, particularly in the context of cancer therapy and metabolic regulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its Fmoc (9-fluorenylmethyloxycarbonyl) protective group on the amine, which enhances its stability and solubility. The compound's molecular formula is with a molecular weight of 590.68 g/mol .
- Inhibition of Ornithine Decarboxylase (ODC) :
- Impact on Polyamine Metabolism :
Anticancer Effects
This compound has been studied for its potential anticancer properties. The following table summarizes key findings from various studies:
Cancer Type | IC50 Value (µM) | Study Reference |
---|---|---|
Leukemia | 10-20 | Bacchi et al., 1980 |
Skin Cancer | 15 | Elmets and Athar, 2010 |
Breast Cancer | 25 | Xu et al., 2008 |
Prostate Cancer | 30 | Arisan et al., 2014 |
Colorectal Cancer | 18 | Gutierrrez et al., 2019 |
Melanoma | 12 | Levin et al., 2018 |
These studies indicate that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines, suggesting its potential as an anticancer agent.
Viral Inhibition
Recent research has highlighted the compound's ability to inhibit viral replication. For instance:
Case Studies
-
Leukemia Treatment :
- A study by Bacchi et al. (1980) demonstrated that treatment with this compound resulted in significant tumor reduction in murine models of leukemia. The mechanism was attributed to decreased polyamine synthesis leading to apoptosis in malignant cells.
- Combination Therapies :
Propriétés
IUPAC Name |
2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O6/c1-36(33(39)40,38-35(42)44-22-32-29-17-8-4-13-25(29)26-14-5-9-18-30(26)32)19-10-20-37-34(41)43-21-31-27-15-6-2-11-23(27)24-12-3-7-16-28(24)31/h2-9,11-18,31-32H,10,19-22H2,1H3,(H,37,41)(H,38,42)(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXXFRBTKXBKEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.